molecular formula C20H21NO3S B2453002 Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate CAS No. 1797562-18-5

Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate

Cat. No.: B2453002
CAS No.: 1797562-18-5
M. Wt: 355.45
InChI Key: CMHWQHBFZHTOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate is a complex organic compound that belongs to the class of seven-membered heterocycles containing sulfur and nitrogen atoms. These heterocycles are known for their significant contributions to medicinal and pharmaceutical chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate typically involves multicomponent heterocyclization reactions. One common method includes the reaction of a benzoic acid derivative with a thiazepane precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 2-(7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl)benzoate
  • Methyl 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate

Comparison: Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate is unique due to its specific structural features and the presence of a phenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-24-20(23)17-10-6-5-9-16(17)19(22)21-12-11-18(25-14-13-21)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHWQHBFZHTOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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